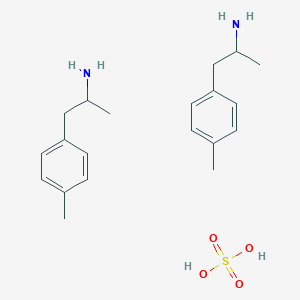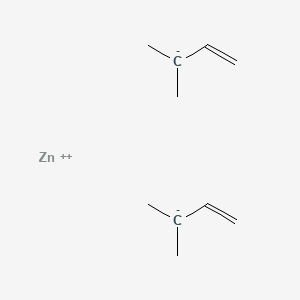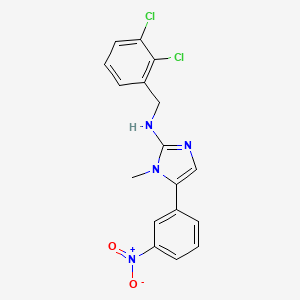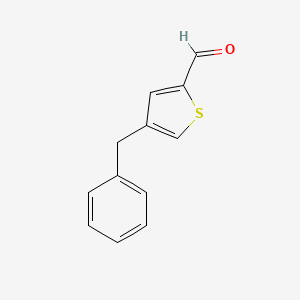
4-Methylamphetamine hemisulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylamphetamine hemisulfate is a stimulant and anorectic drug belonging to the phenethylamine and amphetamine chemical classes. It is known for its potent effects on the central nervous system, primarily acting as a releasing agent for serotonin, norepinephrine, and dopamine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylamphetamine hemisulfate typically involves the alkylation of phenylacetone with methylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
4-Methylamphetamine hemisulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 4-methylamphetamine.
Substitution: Formation of halogenated derivatives of 4-methylamphetamine.
科学研究应用
4-Methylamphetamine hemisulfate has been extensively studied for its effects on neurotransmitter release. It has applications in:
Chemistry: Used as a reference compound in analytical chemistry for the study of amphetamine analogs.
Biology: Investigated for its effects on neurotransmitter systems and behavior in animal models.
Medicine: Explored as a potential treatment for conditions like obesity and attention deficit hyperactivity disorder, although its use is limited due to its high abuse potential.
Industry: Utilized in the synthesis of other chemical compounds and as a standard in forensic analysis
作用机制
4-Methylamphetamine hemisulfate exerts its effects by acting as a releasing agent for serotonin, norepinephrine, and dopamine. It binds to the transporters for these neurotransmitters, causing their release into the synaptic cleft. This leads to increased neurotransmitter levels and enhanced stimulation of post-synaptic receptors. The compound’s high potency for serotonin release relative to dopamine release is thought to be due to the activation of serotonin receptors, which in turn inhibit dopamine release .
相似化合物的比较
Similar Compounds
- 3-Methylamphetamine
- 4-Fluoroamphetamine
- 3-Fluoroamphetamine
- 2-Methylamphetamine
- 4-Methyl-N-methylamphetamine
- 4-Methyl-N-methylcathinone
- 4-Methylphenmetrazine
- 3-Methoxy-4-methylamphetamine
- 3,4-Dimethylamphetamine
- 4-Ethylamphetamine
Uniqueness
4-Methylamphetamine hemisulfate is unique due to its high potency for serotonin release compared to dopamine release. This characteristic makes it distinct from other amphetamine analogs, which typically have a more balanced effect on serotonin and dopamine release. This unique property has implications for its potential therapeutic uses and its abuse liability .
属性
CAS 编号 |
50650-74-3 |
|---|---|
分子式 |
C20H32N2O4S |
分子量 |
396.5 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)propan-2-amine;sulfuric acid |
InChI |
InChI=1S/2C10H15N.H2O4S/c2*1-8-3-5-10(6-4-8)7-9(2)11;1-5(2,3)4/h2*3-6,9H,7,11H2,1-2H3;(H2,1,2,3,4) |
InChI 键 |
GDLMCBCNPGSXIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC(C)N.CC1=CC=C(C=C1)CC(C)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)









![1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14150263.png)


